The presence of 3-Toluoyl Decitabine can complicate the analysis of Decitabine samples. Researchers have developed methods to distinguish and quantify 3-Toluoyl Decitabine, which is crucial for ensuring the accuracy of Decitabine potency and purity testing [].
Limited research suggests that 3-Toluoyl Decitabine might possess some biological activity of its own. However, more studies are needed to determine the specific effects and whether they are relevant in the context of Decitabine treatment [].
3-Toluoyl Decitabine exhibits significant biological activity as a DNA methyltransferase inhibitor. Its mechanism involves trapping DNA methyltransferases on the aza-nucleotide, leading to depletion of these enzymes and allowing for hypomethylation of DNA. This action has been linked to reactivation of silenced genes and induction of apoptosis in cancer cells, particularly in myelodysplastic syndromes and acute myeloid leukemia . The compound's potency is enhanced due to its structural modifications compared to unmodified Decitabine.
The synthesis methods for 3-Toluoyl Decitabine can be categorized into several approaches:
3-Toluoyl Decitabine has potential applications primarily in oncology as a treatment for various hematological malignancies due to its ability to induce hypomethylation and reactivate tumor suppressor genes. Additionally, it may serve as a research tool in epigenetic studies aimed at understanding DNA methylation patterns in cancer biology.
Studies on interaction dynamics reveal that 3-Toluoyl Decitabine interacts with several cellular pathways:
Several compounds share structural or functional similarities with 3-Toluoyl Decitabine:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Azacitidine | Similar backbone | DNA methyltransferase inhibitor | Different protective groups |
| 5-Azacytidine | Similar backbone | Inhibits DNA methylation | Lacks the toluoyl modification |
| Decitabine | Core structure | Strong inhibitor of DNA methyltransferase | No additional aromatic group |
| SGI-110 | Modified version | Prodrug form of decitabine | Enhanced stability and bioavailability |
The unique feature of 3-Toluoyl Decitabine lies in its modified structure that potentially improves solubility and bioactivity compared to its parent compounds. This modification may allow for better therapeutic outcomes in clinical applications.
3-Toluoyl Decitabine, chemically identified as 4-Amino-1-[2-deoxy-3-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one with CAS number 183016-21-9, represents a crucial synthetic intermediate in the preparation of the anticancer nucleoside decitabine [1] [2] [3]. The compound possesses a molecular formula of C16H18N4O5 and a molecular weight of 346.34 g/mol, exhibiting characteristic physicochemical properties including a melting point greater than 216°C with decomposition and limited solubility in dimethyl sulfoxide and methanol [5] [8].
The synthesis of 3-Toluoyl Decitabine fundamentally relies upon nucleoside glycosylation methodologies that establish the crucial N-glycosidic bond between the 5-azacytosine base and the protected 2-deoxyribose sugar moiety [4] [7]. These glycosylation reactions represent the cornerstone of nucleoside synthesis, requiring precise control of stereochemistry to achieve the desired β-configuration [25] [27].
The glycosylation process typically employs protected sugar derivatives where the hydroxyl groups are masked with appropriate protecting groups to direct the reaction selectivity and prevent unwanted side reactions [25] [26]. In the specific case of 3-Toluoyl Decitabine synthesis, the 3-position hydroxyl group of the deoxyribose is protected with the 4-methylbenzoyl (toluoyl) group, which serves both as a protecting group and influences the stereochemical outcome of the glycosylation reaction [4] [7].
Silicon-based protecting groups have emerged as indispensable tools in nucleoside synthesis due to their unique combination of stability, selectivity, and orthogonality to other protecting group systems [9] [22] [23]. These groups offer significant advantages over traditional alkyl and acyl protecting groups, particularly in terms of their electronic properties and conformational effects on glycosyl donors [9] [23].
The tert-butyldimethylsilyl group represents one of the most widely employed silicon-based protecting groups in nucleoside chemistry [22] [33] [35]. This protecting group demonstrates exceptional selectivity for primary hydroxyl groups, making it particularly valuable for selective protection of the 5'-hydroxyl position in nucleosides [35] [42]. The tert-butyldimethylsilyl group can be introduced using tert-butyldimethylsilyl chloride in the presence of imidazole or dimethylaminopyridine as a catalyst, typically achieving yields ranging from 85-95% [33] [35].
The tert-butyldiphenylsilyl group offers enhanced stability compared to its dimethyl counterpart, particularly under acidic conditions [22] [23]. This increased stability stems from the steric bulk of the phenyl substituents, which provide greater protection against nucleophilic attack at the silicon center [22]. The tert-butyldiphenylsilyl group demonstrates very high selectivity for primary hydroxyl groups and can achieve yields of 90-98% in nucleoside applications [22].
| Protecting Group | Stability to Acid | Selectivity for Primary OH | Deprotection Conditions | Typical Yields (%) | Applications in Nucleosides |
|---|---|---|---|---|---|
| tert-Butyldimethylsilyl | Moderate | High | Tetrabutylammonium fluoride, Mild acid | 85-95 | 5'-OH protection |
| tert-Butyldiphenylsilyl | High | Very High | Tetrabutylammonium fluoride, Hydrogen fluoride·pyridine | 90-98 | 5'-OH selective protection |
| Triisopropylsilyl | High | Moderate | Tetrabutylammonium fluoride, Acid | 80-92 | Bulky group protection |
| Di-tert-butylsilylene | Very High | N/A (Diol protecting) | Tetrabutylammonium fluoride, Hydrogen fluoride | 88-95 | 3',5'-Diol protection |
Silicon-protected glycosyl donors exhibit enhanced reactivity compared to their alkylated counterparts, a phenomenon attributed to the reduced electron-withdrawing capability of silyl groups relative to acyl protecting groups [9] [23]. This increased reactivity enables the formation of "superarmed" donors that can participate in glycosylation reactions under milder conditions and with improved yields [9] [23].
The conformational effects of silicon protecting groups significantly influence the stereochemical outcome of glycosylation reactions [9] [25]. Bulky silyl groups can induce conformational changes that favor axial-rich conformations, leading to enhanced β-selectivity in certain glycosylation systems [9] [25]. The di-tert-butylsilylene protecting group, which spans two adjacent hydroxyl groups, demonstrates particularly pronounced conformational effects and can be used to achieve high stereoselectivity in glycosylation reactions [25].
The incorporation of toluoyl protecting groups represents a critical aspect of 3-Toluoyl Decitabine synthesis, as these groups not only provide hydroxyl protection but also influence the stereochemical outcome of subsequent reactions [4] [7] [11]. Toluoyl groups belong to the family of aromatic acyl protecting groups and offer distinct advantages in terms of stability and ease of removal [11] [25].
Direct acylation represents the most straightforward approach for toluoyl group incorporation, utilizing p-toluoyl chloride as the acylating agent in the presence of a suitable base such as pyridine [11]. This method typically operates at temperatures ranging from 0-25°C and achieves yields of 75-85% with moderate selectivity [11]. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the acid chloride, leading to the formation of the toluoyl ester [11].
Transient protection methodology offers improved selectivity for toluoyl group incorporation by employing p-toluic anhydride as the acylating agent [39]. This approach utilizes a combination of dimethylaminopyridine and triethylamine as the base system, operating at temperatures of 25-40°C to achieve yields of 80-90% with high selectivity [39]. The transient protection approach minimizes side reactions and provides better control over regioselectivity [39].
| Method | Reagent | Base Required | Temperature (°C) | Typical Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Direct Acylation | p-Toluoyl chloride | Pyridine | 0-25 | 75-85 | Moderate |
| Transient Protection | p-Toluic anhydride | Dimethylaminopyridine/Triethylamine | 25-40 | 80-90 | High |
| One-pot Coupling | p-Toluoyl chloride/Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene/Diisopropylethylamine | 0-50 | 85-95 | Very High |
| Sequential Protection | Multiple steps | Variable | 0-80 | 70-88 | Excellent |
One-pot coupling strategies have been developed to streamline toluoyl group incorporation while maintaining high yields and selectivity [37] [41]. These approaches employ combinations of p-toluoyl chloride with bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene or diisopropylethylamine, operating across a temperature range of 0-50°C to achieve yields of 85-95% with very high selectivity [37] [41]. The one-pot methodology reduces the number of purification steps and improves overall synthetic efficiency [37] [41].
The electronic properties of toluoyl groups influence the reactivity of glycosyl donors through their electron-withdrawing effects [25]. Toluoyl groups are less electron-withdrawing than their benzoyl counterparts due to the presence of the electron-donating methyl substituent, resulting in more reactive glycosyl donors [25]. This enhanced reactivity can be advantageous for challenging glycosylation reactions but may also lead to reduced stereoselectivity in some cases [25].
The synthesis of 3-Toluoyl Decitabine inevitably produces mixtures of α and β anomers, necessitating efficient separation and purification strategies to obtain the desired β-isomer in high purity [12] [28] [31]. The stereochemical outcome of nucleoside glycosylation reactions is influenced by multiple factors including the nature of protecting groups, reaction conditions, and the inherent conformational preferences of the sugar derivatives [25] [27].
The separation of decitabine anomers presents significant challenges due to their similar physicochemical properties and tendency to undergo anomerization under certain conditions [12] [31]. Traditional column chromatography approaches often provide insufficient resolution for large-scale separations, necessitating the development of specialized crystallization-based separation techniques [12] [31].
Fractional crystallization represents the most practical approach for large-scale isomer separation [12] [31]. The process typically involves dissolving the anomer mixture in anhydrous methanol followed by the addition of methyl tert-butyl ether to induce selective crystallization of the α-isomer [12]. The crystallization is conducted at controlled temperatures ranging from 20-25°C with crystallization times of 3-4 hours to achieve optimal separation efficiency [12].
The separation methodology employs a two-stage crystallization process where the initial crystallization selectively removes the α-isomer, leaving an enriched solution of the β-isomer [12] [31]. The filtrate from the first crystallization is then concentrated under reduced pressure and cooled to 0-5°C to induce crystallization of the desired β-isomer [12] [31]. This approach typically achieves α-isomer purities exceeding 98% and β-isomer purities greater than 99% [12] [31].
Optimization of crystallization conditions requires careful control of multiple parameters including solvent composition, temperature profiles, seeding strategies, and stirring rates [18] [21] [43]. The choice of solvent system significantly influences crystal morphology, size distribution, and purity of the final product [18] [21]. The methanol/methyl tert-butyl ether system has proven particularly effective for decitabine isomer separation due to the differential solubilities of the anomers [12] [31].
Temperature control during crystallization represents a critical parameter for achieving optimal separation efficiency [18] [21]. Rapid cooling can lead to uncontrolled nucleation and poor crystal quality, while excessively slow cooling may result in incomplete crystallization and reduced yields [18] [21]. The optimal cooling rate typically ranges from 0.5-2°C per hour, depending on the scale of operation and desired crystal characteristics [18] [21].
Seeding strategies play a crucial role in controlling nucleation and crystal growth during the separation process [18] [21]. The addition of seed crystals of the desired polymorph at the appropriate supersaturation level can significantly improve crystal quality and reduce batch-to-batch variability [18] [21]. Seed crystals are typically added at concentrations of 0.1-1% by weight relative to the total solid content [18] [21].
The scale-up of 3-Toluoyl Decitabine synthesis from laboratory to commercial production presents numerous challenges that must be systematically addressed to ensure consistent product quality and economic viability [15] [16] [17] [20]. These challenges encompass technical, economic, and regulatory aspects that require comprehensive solutions [15] [16] [20].
Heat transfer limitations represent one of the most significant challenges in large-scale nucleoside synthesis [17] [40]. Laboratory-scale reactions benefit from efficient heat transfer due to high surface area-to-volume ratios, enabling rapid temperature control and uniform heating or cooling [40]. At production scale, the reduced surface area-to-volume ratio results in slower heat transfer rates, potentially leading to temperature gradients within the reaction mixture [40]. These temperature variations can adversely affect reaction selectivity, yield, and product quality [40].
| Challenge | Small Scale Issue | Large Scale Problem | Solution Strategy | Impact on Yield (%) |
|---|---|---|---|---|
| Heat Transfer | Rapid cooling | Slow heat removal | Improved heat exchangers | -5 to -15 |
| Mixing Efficiency | Homogeneous mixing | Dead zones | Advanced impeller design | -10 to -20 |
| Crystallization Control | Controlled nucleation | Uncontrolled crystallization | Seeding protocols | -15 to -30 |
| Impurity Removal | Column separation | Complex purification | Continuous processing | -8 to -18 |
| Yield Optimization | High surface area | Mass transfer limitations | Process intensification | -12 to -25 |
Mixing efficiency presents another critical challenge in large-scale production [17] [40]. Inadequate mixing can result in concentration gradients, incomplete reactions, and the formation of unwanted by-products [40]. Large reactors often develop dead zones where mixing is insufficient, leading to localized variations in reaction conditions [40]. Advanced impeller designs and computational fluid dynamics modeling are employed to optimize mixing patterns and ensure uniform reaction conditions throughout the reactor volume [40].
Crystallization control becomes increasingly complex at large scale due to the difficulty in maintaining uniform conditions throughout large crystallization vessels [18] [40]. Uncontrolled nucleation can lead to broad particle size distributions, poor crystal morphology, and reduced product purity [18] [40]. The implementation of controlled seeding protocols, optimized cooling profiles, and continuous monitoring systems is essential for maintaining consistent crystal quality [18] [40].
Mass transfer limitations become more pronounced at large scale, particularly in heterogeneous reactions involving solid-liquid or liquid-liquid systems [17] [20]. The reduced interfacial area per unit volume in large-scale equipment can significantly slow reaction rates and reduce overall yields [20]. Process intensification techniques, including the use of microreactors, continuous flow systems, and enhanced mixing technologies, are being developed to address these limitations [17] [20].
Impurity removal and purification present additional challenges at production scale [15] [20]. Laboratory-scale purifications often rely on column chromatography, which becomes impractical and economically unfeasible at large scale [20]. Alternative purification strategies, including crystallization-based separations, continuous extraction processes, and membrane-based separations, must be developed and optimized for large-scale implementation [20].
The economic considerations of large-scale production significantly influence process design and optimization strategies [16] [20]. Raw material costs, energy consumption, waste generation, and capital equipment requirements must all be carefully balanced to achieve economic viability [16] [20]. The development of more efficient synthetic routes, improved catalysts, and optimized process conditions is essential for reducing production costs and improving competitiveness [16] [20].
Regulatory compliance represents an additional layer of complexity in large-scale pharmaceutical production [15] [16]. Good Manufacturing Practice requirements necessitate comprehensive documentation, validation, and quality control systems that must be integrated into the production process from the earliest stages of development [15] [16]. The implementation of process analytical technology and real-time monitoring systems enables better process control and facilitates regulatory compliance [15] [16].
The scalability of solid-phase synthesis methods presents particular challenges for nucleoside production [17] [20]. While solid-phase synthesis offers advantages in terms of purification and automation, the linear scaling of solid support requirements makes large-scale production economically challenging [20]. Alternative synthesis strategies, including solution-phase methods and continuous processing approaches, are being investigated to address these limitations [17] [20].
Nuclear magnetic resonance spectroscopy provides the primary method for structural characterization of 3-Toluoyl Decitabine in solution. The compound exhibits distinctive spectral features arising from its triazine nucleobase, deoxyribofuranose sugar moiety, and toluoyl protecting group [1] [2].
Proton Nuclear Magnetic Resonance Spectral Features
The proton nuclear magnetic resonance spectrum of 3-Toluoyl Decitabine reveals several characteristic regions that allow for comprehensive structural assignment. The aromatic region (7.0-8.5 parts per million) contains signals from both the toluoyl substituent and triazine ring system [1] [2]. The toluoyl group exhibits typical para-disubstituted benzene ring patterns with aromatic protons appearing as doublets in the range of 7.85-7.90 parts per million for ortho/para positions and 7.20-7.30 parts per million for meta positions [3] [4]. The methyl substituent on the toluoyl group resonates as a sharp singlet at approximately 2.35-2.45 parts per million [3] [4].
The triazine ring system contributes amino proton signals that typically appear as broad resonances in the range of 5.5-8.5 parts per million, with chemical shifts dependent on solvent conditions and hydrogen bonding interactions [5] [6]. The deoxyribofuranose sugar ring protons exhibit complex multipicity patterns in the 4.0-6.5 parts per million region, with the anomeric proton (hydrogen-1′) appearing most downfield due to the electron-withdrawing effects of both the oxygen atom and triazine base [7] [8].
Carbon-13 Nuclear Magnetic Resonance Chemical Shift Patterns
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the molecular framework of 3-Toluoyl Decitabine. The carbonyl carbon of the toluoyl ester group appears in the characteristic range of 165-170 parts per million, confirming the ester linkage at the 3′-position of the sugar ring [1] [2]. Aromatic carbons from the toluoyl group resonate in the 125-135 parts per million region, with the para-methyl carbon appearing at approximately 20-22 parts per million [9] [10].
The triazine ring carbons exhibit distinctive chemical shifts, with the carbon-2 position (bearing the oxo group) typically appearing around 150-165 parts per million, while carbon-4 and carbon-6 positions (bearing amino substituents) resonate in similar ranges [6] [11] [10]. The deoxyribofuranose carbons appear in the expected 80-90 parts per million range for ring carbons, with carbon-1′ showing characteristic downfield shift due to the anomeric effect [12] [8].
Sugar Ring Pucker Analysis
The conformational behavior of 3-Toluoyl Decitabine in solution is governed by the pseudorotational equilibrium of the deoxyribofuranose ring. Nuclear magnetic resonance spectroscopy reveals that the sugar ring exists in dynamic equilibrium between different puckering modes, with the relative populations dependent on solvent conditions and temperature [13] [14] [8].
Homonuclear three-bond hydrogen-hydrogen coupling constants serve as the primary determinants of sugar pucker conformation [8]. Strong coupling between hydrogen-1′ and hydrogen-2′ combined with weak coupling between hydrogen-3′ and hydrogen-4′ indicates a predominantly South-type (carbon-2′-endo) conformation, while the reverse pattern suggests North-type (carbon-3′-endo) conformation [13] [14] [8]. For 3-Toluoyl Decitabine, the presence of the bulky toluoyl group at the 3′-position influences the conformational equilibrium by introducing steric interactions that may favor specific puckering modes [15] [16].
Glycosidic Bond Orientation
The glycosidic torsion angle (chi) characterizes the relative orientation between the triazine base and deoxyribofuranose sugar [17] [18] [19]. For pyrimidine-type bases like the triazine ring in 3-Toluoyl Decitabine, the chi angle is defined by the O4′-C1′-N1-C2 torsion [17] [18]. Nuclear magnetic resonance analysis indicates that the compound predominantly adopts an anti conformation (chi angle approximately 180-270 degrees) in solution, which is typical for most nucleoside derivatives [20] [18].
The anti conformation is stabilized by favorable stacking interactions between the aromatic triazine ring and the sugar moiety, while minimizing steric clashes with the 5′-hydroxyl group [18] [21]. Temperature-dependent nuclear magnetic resonance studies reveal that the anti/syn equilibrium is sensitive to thermal conditions, with higher temperatures potentially increasing the population of syn conformers [5].
Currently, no high-resolution X-ray crystallographic structures of 3-Toluoyl Decitabine have been reported in the literature. This represents a significant gap in the structural characterization of this important decitabine derivative [2] [22]. The absence of crystallographic data limits the understanding of solid-state conformational preferences and intermolecular packing interactions.
Previous crystallographic studies of related nucleoside derivatives protected with toluoyl groups have provided insights into typical conformational features. For instance, crystallographic analysis of 3′,5′-di-O-toluoyl-protected nucleosides reveals that toluoyl groups adopt extended conformations that minimize steric interactions with the sugar ring [15] [16] [23]. The aromatic rings of toluoyl groups typically orient to allow optimal π-π stacking interactions in the crystal lattice.
Comparative Structural Analysis
Related decitabine derivatives and toluoyl-protected nucleosides provide structural context for understanding 3-Toluoyl Decitabine. Crystal structures of similar triazine nucleosides show that the triazine ring maintains planarity with minimal deviation from ideal geometry [7] [24]. The C-glycosidic bond length typically measures 1.45-1.50 Angstroms, consistent with standard nucleoside structures.
Sugar ring conformations in crystalline nucleosides are often biased toward specific puckering modes due to crystal packing forces. However, the predominant conformations observed in crystals generally correlate well with solution-state preferences determined by nuclear magnetic resonance spectroscopy [25] [15] [16].
Density Functional Theory Calculations
Computational studies using density functional theory methods provide valuable insights into the conformational preferences and energetics of 3-Toluoyl Decitabine. Calculations using hybrid functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or 6-311+G(d,p)) can predict molecular geometries, relative energies of different conformers, and nuclear magnetic resonance chemical shifts [24] [26].
Theoretical calculations on the isolated molecule reveal that the anti conformation of the glycosidic bond is energetically favored by approximately 3-5 kilocalories per mole compared to the syn conformation. This energy difference arises from favorable electrostatic interactions between the electronegative nitrogen atoms of the triazine ring and the partially positive hydrogen atoms of the sugar ring [24] [27].
Toluoyl Group Conformational Analysis
The toluoyl protecting group exhibits restricted rotation about the ester bond connecting it to the 3′-oxygen of the sugar ring. Computational modeling indicates that the toluoyl group preferentially adopts conformations that minimize steric clashes with the sugar ring substituents while maximizing conjugation between the aromatic ring and ester carbonyl . The methyl substituent on the toluoyl ring influences the rotational barrier and may introduce subtle asymmetry in the conformational landscape.
Solvation Effects and Hydrogen Bonding
Molecular dynamics simulations in explicit solvent reveal the importance of hydrogen bonding interactions in stabilizing specific conformations of 3-Toluoyl Decitabine. The amino groups of the triazine ring form intermolecular hydrogen bonds with water molecules, while the ester oxygen of the toluoyl group can serve as a hydrogen bond acceptor [29]. These interactions significantly influence the conformational equilibrium and explain the solvent-dependent behavior observed in nuclear magnetic resonance studies.
The hydrophobic nature of the toluoyl group contributes to the compound's overall lipophilicity (XLogP3-AA = 0.5), affecting its solubility properties and potential membrane permeability [1]. Computational analysis suggests that the compound can adopt conformations suitable for interaction with both hydrophilic and lipophilic environments, consistent with its role as a synthetic intermediate in nucleoside chemistry .
Electronic Structure and Reactivity
Density functional theory calculations provide insights into the electronic structure of 3-Toluoyl Decitabine, revealing frontier molecular orbital energies and charge distributions that govern chemical reactivity. The triazine ring exhibits electron-deficient character due to the electronegative nitrogen atoms, making it susceptible to nucleophilic attack under appropriate conditions [30]. The toluoyl protecting group stabilizes the molecule against hydrolysis under neutral conditions but can be selectively removed under basic conditions, as designed for synthetic applications [31] [23].